molecular formula C14H11ClFN3O3 B7533511 N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide

N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide

Cat. No.: B7533511
M. Wt: 323.70 g/mol
InChI Key: ZEFHDCSKSHKTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Halogenation: The addition of chlorine and fluorine atoms to the aromatic ring.

    Amidation: The formation of the amide bond by reacting an amine with a carboxylic acid derivative.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and coupling reagents for amidation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-hydroxybenzamide: Contains a hydroxyl group instead of a nitro group.

    N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-methylbenzamide: Features a methyl group in place of the nitro group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O3/c1-17-12-4-2-8(6-13(12)19(21)22)14(20)18-11-5-3-9(15)7-10(11)16/h2-7,17H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFHDCSKSHKTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.